
Atr-IN-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Atr-IN-23 involves the preparation of thieno[3,2-d]pyrimidine derivatives. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by functionalization to introduce various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include steps such as purification through crystallization or chromatography and rigorous quality control to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: Atr-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Atr-IN-23 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of DNA damage and repair.
Biology: Helps in understanding cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for DDR-deficient cancers.
Industry: Used in the development of new drugs and therapeutic strategies
Wirkmechanismus
Atr-IN-23 exerts its effects by inhibiting ATR kinase, which plays a crucial role in the DNA damage response. By inhibiting ATR, this compound prevents the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include ATR and its substrates, such as checkpoint kinase 1 (CHK1) and RAD50 .
Vergleich Mit ähnlichen Verbindungen
Ceralasertib (AZD6738): Another ATR inhibitor with similar antiproliferative effects.
ETP-46464: An inhibitor of ataxia telangiectasia mutated kinase.
NU6027: A potent inhibitor of ATR kinase.
Uniqueness of Atr-IN-23: this compound is unique due to its high selectivity and potency as an ATR inhibitor, with an IC50 value of 1.5 nM. This makes it particularly effective in targeting DDR-deficient cancers, providing a valuable tool for both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H22N6O3S2 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-7-methylsulfonylthieno[3,2-d]pyrimidin-2-yl]benzimidazol-2-amine |
InChI |
InChI=1S/C20H22N6O3S2/c1-12-10-29-9-8-25(12)18-17-16(15(11-30-17)31(3,27)28)23-20(24-18)26-14-7-5-4-6-13(14)22-19(26)21-2/h4-7,11-12H,8-10H2,1-3H3,(H,21,22)/t12-/m1/s1 |
InChI-Schlüssel |
ILKWBAFOIJQVMU-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC3=C2SC=C3S(=O)(=O)C)N4C5=CC=CC=C5N=C4NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


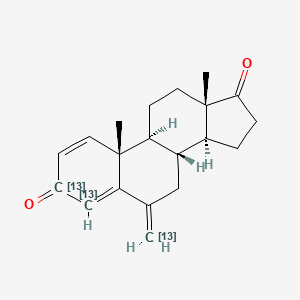
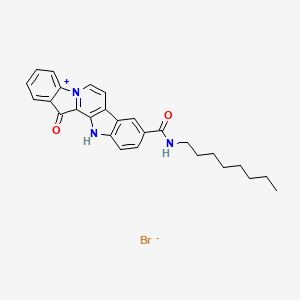
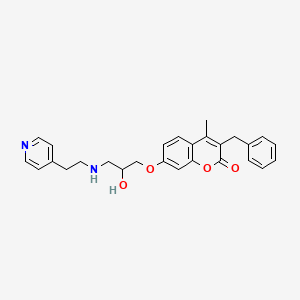

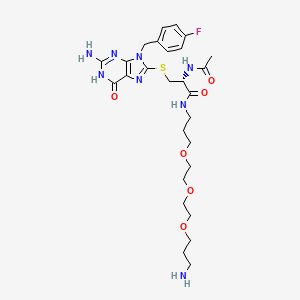

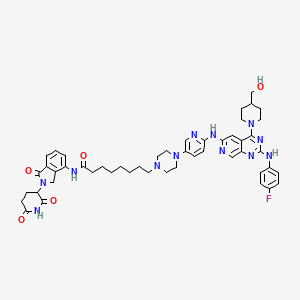
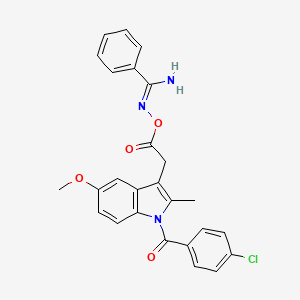
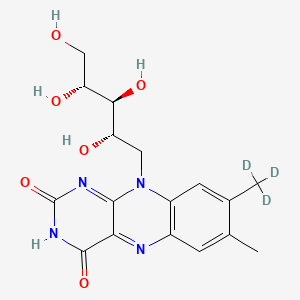
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

